molecular formula C9H9BrF2 B2905804 2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene CAS No. 2168265-95-8

2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene

Cat. No. B2905804
CAS RN: 2168265-95-8
M. Wt: 235.072
InChI Key: GLHITLLIBGQXEH-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene is a chemical compound that belongs to the family of halogenated benzenes. It is commonly known as 2-Bromo-5-(difluoromethyl)toluene or BDFMT. This compound has been widely used in scientific research due to its unique properties and applications.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene is not well understood. However, it is believed to act as a halogenated aromatic compound that can undergo various reactions such as nucleophilic substitution and electrophilic aromatic substitution. These reactions can lead to the formation of new compounds with different properties and applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene are not well studied. However, it is believed to have low toxicity and is not expected to cause any significant health effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene in lab experiments is its unique properties and applications. It can be used as a building block in the synthesis of various compounds and as a reagent in organic synthesis. However, one of the main limitations is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of 2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene in scientific research. One of the main directions is the development of new synthesis methods that can reduce the cost of production. Another direction is the exploration of its potential applications in the synthesis of new materials and pharmaceuticals. Additionally, more studies are needed to understand its mechanism of action and its potential health effects.

Synthesis Methods

The synthesis of 2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene can be achieved through different methods. One of the most common methods is the Friedel-Crafts alkylation reaction, which involves the reaction of 2-bromo-1,3-dimethylbenzene with difluoromethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reaction of 2-bromo-1,3-dimethylbenzene with difluoromethyl chloride in the presence of a base such as potassium carbonate.

Scientific Research Applications

2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene has been widely used in scientific research due to its unique properties and applications. It has been used as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and materials. It has also been used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

properties

IUPAC Name

2-bromo-5-(difluoromethyl)-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHITLLIBGQXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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